N-(4-butylphenyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-11-6-8-12(9-7-11)14-13(15)10-16-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKVNGEMXUELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-methoxyacetamide typically involves the reaction of 4-butylaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-butylaniline+methoxyacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-butylphenyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of N-(4-butylphenyl)-2-methoxyacetamide can be contextualized by comparing it to compounds with analogous functional groups. Below is a detailed analysis:
Key Observations:
Butyl Group Impact: The butyl chain in this compound enhances lipophilicity, improving cell membrane penetration compared to shorter-chain analogs (e.g., methyl or ethyl substituents) . In contrast, the amino group in N-(4-amino-2-chlorophenyl)-2-methoxyacetamide increases polarity, favoring interactions with hydrophilic targets like enzymes .
Methoxy Group Role :
- The methoxy group contributes to moderate solubility in polar solvents while stabilizing interactions via hydrogen bonding. This is critical in analogs like N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide , where the nitro group enhances antimicrobial activity .
Halogen Effects :
- Chloro substituents (e.g., in N-(4-benzyloxy-phenyl)-2-chloro-acetamide ) increase electrophilicity, promoting nucleophilic substitution reactions, whereas fluorine in other analogs (e.g., ) enhances metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Property | This compound | N-(4-Amino-2-Chlorophenyl)-2-Methoxyacetamide | N-(4-Methoxy-2-Methyl-6-Nitrophenyl)Acetamide |
|---|---|---|---|
| Molecular Weight | ~235 g/mol (estimated) | 224.21 g/mol | 224.21 g/mol |
| Solubility | Moderate (polar organic solvents) | Low (due to chloro group) | Low (nitro group reduces solubility) |
| LogP (Lipophilicity) | ~3.5 (estimated) | 2.8 | 2.1 |
| Bioactivity | Anticancer (inferred) | Antimicrobial, Anticancer | Antimicrobial, Anti-inflammatory |
Key Insights:
- The butyl group in this compound likely increases LogP compared to amino- or nitro-substituted analogs, favoring blood-brain barrier penetration .
- Nitro and chloro groups reduce solubility but enhance electrophilic reactivity, as seen in and .
Q & A
Q. What are the established synthetic routes for N-(4-butylphenyl)-2-methoxyacetamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves acylation of 4-butylphenylamine with methoxyacetyl chloride under basic conditions. Key parameters include:
- Solvent choice : Dichloromethane or THF for solubility and reactivity .
- Temperature control : 0–5°C to minimize side reactions during acylation .
- Base selection : Triethylamine or pyridine to neutralize HCl byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >70% purity. Optimization studies suggest adjusting stoichiometry (1.2:1 acyl chloride:amine ratio) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR confirms methoxy (-OCH) singlet at ~3.3 ppm and acetamide carbonyl (C=O) resonance at ~168 ppm in C NMR .
- Mass Spectrometry (MS) : ESI-MS shows molecular ion [M+H] at m/z 265.3 (calculated for CHNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect degradation products .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) due to structural similarity to kinase-targeting analogs .
Advanced Research Questions
Q. How does the methoxy group influence biological activity compared to halogen or alkyl substituents?
The methoxy group’s electron-donating nature enhances hydrogen bonding with target proteins, as seen in analogs where replacing chlorine with methoxy increased kinase inhibition by 30% . Conversely, alkyl groups (e.g., butyl) improve lipophilicity, affecting membrane permeability. Comparative SAR studies using IC data and molecular docking highlight these trends .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Purity Validation : Use HPLC and H NMR to rule out impurities (>99% purity required for reproducibility) .
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing or fixed ATP concentrations in cytotoxicity assays .
- Solvent Controls : DMSO concentrations >0.1% can artifactually suppress activity; use lower dilutions .
Q. What in silico methods predict interactions with enzyme targets like kinases or cytochrome P450?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .
- AMES Test : Bacterial reverse mutation assay (TA98/TA100 strains) to assess mutagenicity .
Data Contradiction and Optimization
Q. Why do solubility discrepancies arise in different solvent systems, and how can they be mitigated?
this compound exhibits poor aqueous solubility (<0.1 mg/mL) but is soluble in DMSO (>50 mg/mL). Formulation strategies include:
- Co-solvents : 10% Cremophor EL in saline for in vivo studies .
- Nanoemulsions : Lipid-based carriers to enhance bioavailability .
Q. What structural modifications improve target selectivity while reducing off-target effects?
- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability without losing H-bond capacity .
- Prodrug Design : Esterify the acetamide to improve absorption, with enzymatic cleavage in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
